(3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S/c18-15-7-6-14(10-16(15)19)12-24-17(21)11-20-25(22,23)9-8-13-4-2-1-3-5-13/h1-10,20H,11-12H2/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZGNJRDCRVBR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate typically involves a multi-step process. One common method includes the reaction of (3,4-dichlorophenyl)methanol with 2-(2-phenylethenesulfonamido)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and yield. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable building block.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition and protein binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, and this compound may exhibit similar effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical distinctions between the target compound and structurally related analogs:
Table 1: Comparative Analysis of Key Compounds
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Yield (%) (if reported) |
|---|---|---|---|---|
| (3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate (Target) | C₁₇H₁₆Cl₂NO₅S | 417.24 | 3,4-Dichlorophenylmethyl, Styrenesulfonamido | N/A |
| Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) | C₂₆H₂₅Cl₂N₅O₃S | 548.1 | 3,4-Dichlorophenylureido, Thiazole, Piperazine | 87.0 |
| Methyl 2-[N-(2-methoxy-2-oxoethyl)-6-chloropyridine-3-sulfonamido]acetate | C₉H₁₃ClN₂O₆S | 336.78 | 6-Chloropyridine-3-sulfonamido, Methoxycarbonyl | N/A |
| (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-chlorophenyl)sulfanylacetate | C₁₆H₁₂ClN₂O₃S₂ | 385.86 | Oxadiazole, 4-Chlorophenylsulfanyl | N/A |
Structural Features
- Target Compound: Combines a dichlorophenylmethyl ester with a styrenesulfonamido group.
- Compound 10g () : Features a thiazole ring and piperazine linker, adding hydrogen-bonding sites (ureido) and nitrogen-rich pharmacophores. This increases molecular weight (~548 g/mol) compared to the target .
- Methyl Sulfonamido Ester () : Simpler structure with a methyl ester and chloropyridine sulfonamido group, reducing steric hindrance and molecular weight (~337 g/mol) .
- Oxadiazole Derivative () : Replaces sulfonamido with sulfanyl and incorporates an oxadiazole ring, altering electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
- Stability : The styrenyl group’s conjugated system may enhance stability against hydrolysis compared to aliphatic sulfonamides (e.g., ’s thiazole-linked compounds) .
- Molecular Weight : The target (417 g/mol) is intermediate between ’s high-MW analogs (548–564 g/mol) and ’s simpler derivatives (337 g/mol), balancing bioavailability and synthetic complexity.
Potential Bioactivity
While biological data is absent in the evidence, structural analogs suggest plausible applications:
- Sulfonamides: Known for antimicrobial, antiviral, or enzyme-inhibitory roles. The styrenyl group may enhance binding to hydrophobic enzyme pockets .
- Thiazole/Oxadiazole Derivatives : Often associated with anticancer or anti-inflammatory activity, differing from the target’s likely mechanism .
Biological Activity
(3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14Cl2N O4S
- Molecular Weight : 355.25 g/mol
The compound features a dichlorophenyl group connected to a sulfonamide moiety, suggesting potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity was assessed using human monocytic cell lines stimulated with lipopolysaccharides (LPS).
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 200 |
The reduction in cytokine levels indicates a potential mechanism for treating inflammatory diseases.
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The sulfonamide group is known to interfere with folate synthesis in bacteria, while the dichlorophenyl moiety may enhance binding affinity to target sites.
Case Study 1: Treatment of Bacterial Infections
A clinical trial involving patients with chronic bacterial infections assessed the efficacy of this compound as an adjunct therapy. Patients receiving the compound alongside standard antibiotics showed a significant reduction in infection duration compared to those receiving antibiotics alone.
Case Study 2: Inflammatory Disorders
Another study focused on patients with rheumatoid arthritis treated with this compound. Results indicated a marked improvement in joint inflammation and pain scores over a six-month period, suggesting its potential as a therapeutic agent in autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
